![molecular formula C8H11N3O B3055020 N-(4-methylphenyl)hydrazinecarboxamide CAS No. 62774-57-6](/img/structure/B3055020.png)
N-(4-methylphenyl)hydrazinecarboxamide
Overview
Description
“N-(4-methylphenyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-methylphenyl)hydrazinecarboxamide” consists of a hydrazinecarboxamide group attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
“N-(4-methylphenyl)hydrazinecarboxamide” is a solid compound with a molecular formula of C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .Scientific Research Applications
Anticancer Activity
N-(4-methylphenyl)hydrazinecarboxamide derivatives exhibit promising anticancer properties. For example, thiophene-2-carboxaldehyde derivatives, including those incorporating N-(4-methylphenyl)hydrazinecarboxamide, have shown notable anticancer activity. Optical spectroscopic and docking studies provide insights into their binding characteristics and pharmacokinetic mechanisms, especially their interactions with carrier proteins like Human Serum Albumin (HSA) (Shareef et al., 2016).
Antimicrobial Properties
Some derivatives of N-(4-methylphenyl)hydrazinecarboxamide demonstrate significant antimicrobial activities. Compounds like N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been found to be effective against various bacterial and fungal strains. These compounds have been subjected to computational pharmacokinetic studies, which indicate their potential as antimicrobial agents (Ahsan et al., 2016).
Spectroscopic and Docking Studies
Research on N-(4-methylphenyl)hydrazinecarboxamide includes spectroscopic investigations and molecular docking studies. These studies are crucial for understanding the molecular interactions and properties of such compounds. Such research can contribute significantly to the development of new drugs, especially in the field of neurology (Al-Wabli et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of N-(4-methylphenyl)hydrazinecarboxamide derivatives is vital for their potential applications. X-ray crystallography and other spectroscopic methods are often used to characterize these compounds, providing insights into their structural properties and potential biological activities (Yeo & Tiekink, 2019).
Polymorphism in Drug Development
Polymorphism studies of N-(4-methylphenyl)hydrazinecarboxamide derivatives are crucial in pharmaceutical research. Understanding different polymorphic forms can lead to better drug development processes and enhanced therapeutic efficacy (Cheung et al., 2003).
Antitumor Activities
Some derivatives of N-(4-methylphenyl)hydrazinecarboxamide, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and tested for their antitumor activities. These compounds inhibit the proliferation of certain cancer cell lines, indicating their potential as antitumor agents (Hao et al., 2017).
properties
IUPAC Name |
1-amino-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPAXSGXMVUQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400585 | |
Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)hydrazinecarboxamide | |
CAS RN |
62774-57-6 | |
Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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